[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound that features a sulfonyl group attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar in structure but with different functional groups.
4-Chloro-5-sulphamoylbenzoic acid: Another related compound with sulfonyl and chloro groups.
Uniqueness
[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H22ClNO3S |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-benzyl-4-chloro-3-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO3S/c1-2-3-7-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14-15-8-5-4-6-9-15/h4-6,8-11,13,20H,2-3,7,12,14H2,1H3 |
InChI Key |
JPACDNMZZWPTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.